4-methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
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Overview
Description
4-methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde is an organic compound with the molecular formula C14H17NO4 It is characterized by a benzaldehyde core substituted with a methoxy group and a pyrrolidin-1-yl-ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde typically involves the following steps:
Formation of the Pyrrolidin-1-yl-ethoxy Intermediate: This step involves the reaction of pyrrolidine with an appropriate ethoxy compound under controlled conditions to form the pyrrolidin-1-yl-ethoxy intermediate.
Coupling with Benzaldehyde Derivative: The intermediate is then coupled with a benzaldehyde derivative that has been pre-functionalized with a methoxy group. This coupling reaction is usually facilitated by a catalyst and conducted under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and maximize product yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzoic acid.
Reduction: Formation of 4-methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
- 3-methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
- 3-methoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Uniqueness
4-methoxy-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1016845-36-5 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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